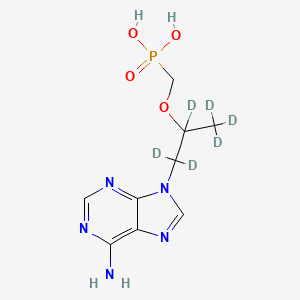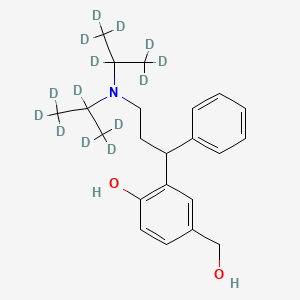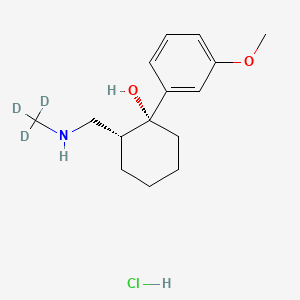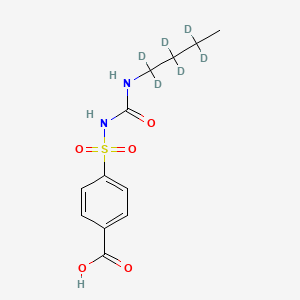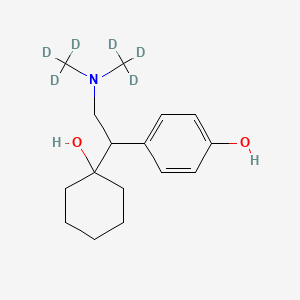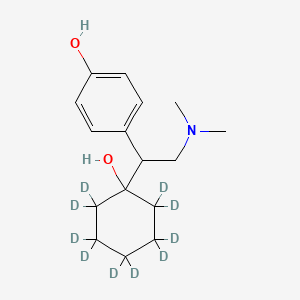
Trianthenol
Overview
Description
Scientific Research Applications
Anticancer Applications
Trianthenol has been identified as a potential source of anticancer metabolites. Studies have shown that it can suppress the proliferation and survival of cancer cells . This is particularly relevant given the rising incidence of cancer globally .
Antioxidant Applications
In addition to its anticancer properties, Trianthenol also exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Pharmacological Properties
Trianthenol has been used in traditional medicine for its various pharmacological properties . It has been used as an analgesic, laxative, cathartic, and stomachic .
Treatment of Jaundice and Blood Diseases
In traditional medicine systems, Trianthenol has been used for the treatment of jaundice and blood diseases . Jaundice is a condition that causes yellowing of the skin and the whites of the eyes due to high bilirubin levels .
Treatment of Inflammation
Trianthenol has been used to treat inflammation . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury, defend itself against foreign invaders, such as viruses and bacteria, and repair damaged tissue .
Treatment of Night Blindness and Dropsy
Trianthenol has also been used to treat night blindness and dropsy . Night blindness is a type of vision impairment. People with night blindness experience poor vision at night or in dimly lit environments . Dropsy is an old term for the swelling of soft tissues due to the accumulation of excess water .
Mechanism of Action
Target of Action
Trianthenol is a tetraterpenoid isolated from the plant Trianthema portulacastrum It has been reported to exhibit potential as an antifungal agent , suggesting that it may target components of fungal cells.
Mode of Action
As an antifungal agent, it may interact with specific proteins or enzymes in fungal cells, disrupting their normal function and leading to cell death
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Trianthenol have not been extensively studied. As a plant-derived compound, its bioavailability may be influenced by factors such as its chemical structure, formulation, and route of administration. More research is needed to understand the pharmacokinetic profile of Trianthenol .
Result of Action
As an antifungal agent, it likely leads to the death of fungal cells, possibly through disruption of essential cellular processes or structures
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Trianthenol. Additionally, the biological environment, including the type of organism and the specific cellular context, can also influence its action. Specific studies on the influence of environmental factors on trianthenol’s action are currently lacking .
properties
IUPAC Name |
(E)-5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3/b38-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFBEYPAFEXOA-DMFHDPHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of trianthenol?
A1: Trianthenol, a tetraterpenoid isolated from Trianthema portulacastrum [], exhibits potent antifungal activity []. While its exact mechanism of action remains unelucidated, its presence in Trianthema portulacastrum, a plant with various reported medicinal uses [, , ], suggests further investigation into its potential therapeutic benefits is warranted.
Q2: What is the chemical structure of trianthenol?
A2: Unfortunately, the provided abstracts lack detailed structural information about trianthenol, such as its molecular formula, weight, and spectroscopic data. A comprehensive understanding of its structure would require access to the full research articles or other relevant literature.
Q3: What are the traditional uses of Trianthema portulacastrum, the plant from which trianthenol is derived?
A3: Trianthema portulacastrum has a long history of use in traditional medicine, particularly in Ayurvedic practices []. It is employed for various ailments, including:
- Analgesic and Anti-inflammatory: Used to relieve pain and reduce inflammation [, ].
- Stomachic: Used to treat digestive issues [].
- Hepatoprotective: Believed to protect the liver from damage [].
- Diuretic: Used to increase urine production [].
- Anticarcinogenic: Believed to have potential in fighting cancer [].
- Antimicrobial: Shows activity against certain microbes, including fungi [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



